molecular formula C15H21NO2S B1256529 Sdz nvi-085

Sdz nvi-085

Cat. No.: B1256529
M. Wt: 279.4 g/mol
InChI Key: SLMAGYSTRWJTMF-UHFFFAOYSA-N
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Description

Sulfadiazine (SDZ), a sulfonamide antibiotic, is widely used in human and veterinary medicine for treating bacterial and protozoal infections (e.g., toxoplasmosis) . Its mechanism involves competitive inhibition of dihydropteroate synthase, a key enzyme in folate synthesis . Structurally, SDZ consists of a sulfonamide group linked to a pyrimidine ring, enabling broad-spectrum antimicrobial activity. However, SDZ exhibits environmental persistence due to incomplete metabolism in organisms, leading to its detection in water, soil, and manure . Recent studies focus on SDZ removal via advanced oxidation processes (e.g., Fe/C catalysts ), adsorption on soil or engineered materials , and biodegradation in microbial fuel cells (MFCs) . Despite its therapeutic utility, SDZ is associated with side effects like nausea, rashes, and metabolic perturbations , necessitating comparative analyses with structurally or functionally similar compounds to optimize efficacy and environmental safety.

Properties

Molecular Formula

C15H21NO2S

Molecular Weight

279.4 g/mol

IUPAC Name

6-methoxy-4-methyl-9-methylsulfanyl-2,3,4a,5,10,10a-hexahydrobenzo[g][1,4]benzoxazine

InChI

InChI=1S/C15H21NO2S/c1-16-6-7-18-14-9-11-10(8-12(14)16)13(17-2)4-5-15(11)19-3/h4-5,12,14H,6-9H2,1-3H3

InChI Key

SLMAGYSTRWJTMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCOC2C1CC3=C(C=CC(=C3C2)SC)OC

Synonyms

3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-methylthio-2H-naphth(2,3-b)-1,4-oxazine
SDZ NVI 085
SDZ NVI-085
SDZ-NVI-085

Origin of Product

United States

Preparation Methods

The synthesis of 2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- involves several steps. The synthetic route typically includes the formation of the oxazine ring through a cyclization reaction. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield alcohols or other reduced forms.

Scientific Research Applications

2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential biological activity and interactions with various biomolecules. In medicine, this compound could be explored for its therapeutic potential, including its effects on specific molecular targets and pathways. Industrial applications may include its use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2H-Naphth[2,3-b]-1,4-oxazine, 3,4,4a,5,10,10a-hexahydro-6-methoxy-4-methyl-9-(methylthio)-, (4aR,10aR)- involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the pathways involved. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. Understanding the exact mechanism requires detailed studies at the molecular level.

Comparison with Similar Compounds

Table 1: Structural Comparison of SDZ with Analogues

Compound Key Functional Groups Structural Differences vs. SDZ
SDZ Pyrimidine ring, sulfonamide Reference compound
Sulfapyridine Pyridine ring, sulfonamide Pyridine replaces pyrimidine
Sulfathiazole Thiazole ring, sulfonamide Thiazole replaces pyrimidine
Sulfamethazine Dimethylpyrimidine, sulfonamide Methyl groups on pyrimidine
Sulfonamide -SO₂-NH₂ (no heterocyclic ring) Lacks heterocyclic ring
Pyrimethanil Pyrimidine, aniline Lacks sulfonamide group; contains S=O

Adsorption and Environmental Behavior

SDZ’s adsorption in soil is pH-dependent due to its ionization states (pKa₁ = 2.7, pKa₂ = 6.4), with cationic (SDZ⁺) and anionic (SDZ⁻) forms showing higher affinity than the neutral species (SDZ⁰) . Similar trends are observed for STZ and SM2, but their adsorption capacities vary with soil organic matter and ionic strength (Table 2).

Table 2: Adsorption and Degradation of SDZ and Analogues

Compound Adsorption Capacity (Qₘ, mg/kg) Degradation Efficiency (%) Key Environmental Factors
SDZ 4.2–33.1 (soil-dependent) 58.7 (anaerobic digestion) pH, Cu²⁺ ions, organic matter
STZ 3.8–30.5 N/A pH, soil texture
SM2 Comparable to SDZ 74.0 (anaerobic digestion) Co-metabolism with organic matter
Sulfapyridine Lower than SDZ* N/A Structural simplicity reduces adsorption

*Inferred from structural data in .

  • Cu²⁺ Coexistence: SDZ adsorption increases with Cu²⁺ via ion bridging and complexation, a phenomenon less documented for other sulfonamides .
  • Soil Organic Matter : STZ and SDZ show higher adsorption in organic-rich soils (e.g., peat), while sulfonamide (lacking a heterocyclic ring) has lower affinity .

Degradation Pathways and Efficiency

Advanced Oxidation Processes (AOPs)

  • SDZ: Fe/C-900 catalysts with peroxymonosulfate (PMS) achieve 62.9% removal via direct oxidation . Ni-doped Sb-SnO₂ electrodes achieve 98.23% SDZ degradation in MFCs through hydroxyl radical (·OH) attack .

Biodegradation

  • Anaerobic Digestion : SM2 degrades faster than SDZ (74% vs. 58.7%) due to methyl groups enhancing microbial co-metabolism .
  • MFCs : SDZ degradation in MFCs produces less toxic metabolites (e.g., benzenesulfinic acid), whereas sulfonamide derivatives may form more persistent byproducts .

Key Research Findings and Implications

Structural Determinants : The pyrimidine ring in SDZ enhances adsorption and degradation complexity compared to simpler sulfonamides .

Environmental Persistence : SDZ’s persistence in low-organic soils necessitates tailored remediation strategies, such as PMS activation or MFCs .

Toxicity Profile : SDZ metabolites in MFCs show reduced biotoxicity, unlike sulfapyridine derivatives, which may retain antimicrobial activity .

Q & A

Basic Research Questions

Q. What key considerations should guide experimental design when assessing SDZ NVI-085’s pharmacological activity?

  • Methodological Answer :

  • Control Groups : Use randomized control trials (RCTs) to isolate this compound’s effects from confounding variables. Include vehicle controls and baseline measurements .
  • Sample Size : Calculate statistical power a priori to ensure reproducibility. Tools like G*Power can determine adequate participant/animal numbers .
  • Assay Validation : Employ validated in vitro assays (e.g., receptor binding or enzyme inhibition) to confirm target engagement. Replicate results across independent labs to minimize bias .
  • Dose-Response Curves : Establish multiple dosage levels to assess efficacy and toxicity thresholds. Use nonlinear regression models for IC₅₀/EC₅₀ calculations .

Q. How can researchers systematically review literature to identify this compound’s molecular targets?

  • Methodological Answer :

  • Aggregated Search Strategies : Combine PubMed, Scopus, and specialized chemistry databases (e.g., Reaxys) using Boolean operators (e.g., "this compound AND (kinase inhibitor OR pharmacokinetics)") .
  • Inclusion/Exclusion Criteria : Filter studies by relevance (e.g., in vivo models, peer-reviewed journals) and exclude non-quantitative or non-reproducible data .
  • Critical Appraisal : Use tools like AMSTAR-2 to evaluate study quality, focusing on methodological rigor in compound characterization and statistical reporting .

Q. What methodologies are effective in determining this compound’s bioavailability and metabolic stability?

  • Methodological Answer :

  • Pharmacokinetic Studies : Conduct mass spectrometry (LC-MS/MS) to quantify plasma concentrations over time. Compare AUC (area under the curve) across administration routes (e.g., oral vs. intravenous) .
  • In Vitro Metabolism Assays : Use hepatocyte or microsomal preparations to assess metabolic pathways. Identify major metabolites via fragmentation patterns .
  • Solubility Testing : Apply shake-flask or HPLC methods to measure solubility in physiologically relevant buffers, informing formulation strategies .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across experimental models be resolved?

  • Methodological Answer :

  • Meta-Analysis : Pool data from disparate studies using random-effects models to quantify heterogeneity. Stratify results by model type (e.g., cell lines vs. transgenic animals) .
  • Sensitivity Analysis : Identify variables (e.g., dosing schedules, genetic backgrounds) that disproportionately influence outcomes. Use machine learning (e.g., LASSO regression) to prioritize confounding factors .
  • Mechanistic Follow-Up : Design knock-in/knock-out models to test hypotheses derived from contradictions (e.g., off-target effects in specific tissues) .

Q. What factorial design strategies optimize the study of this compound’s interactions with multiple variables (e.g., co-administered drugs, genetic polymorphisms)?

  • Methodological Answer :

  • Full Factorial Designs : Test all possible combinations of variables (e.g., dose, timing, genetic variants) to detect main effects and interactions. Use ANOVA with Tukey’s post hoc tests .
  • Fractional Factorial Designs : Reduce experimental complexity by focusing on higher-order interactions when preliminary data suggest dominant variables .
  • Response Surface Methodology (RSM) : Model nonlinear relationships between variables (e.g., drug-drug interactions) to identify optimal therapeutic windows .

Q. How can this compound’s mechanism be integrated into existing theoretical frameworks for kinase inhibition?

  • Methodological Answer :

  • Structural Modeling : Perform molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for known kinase domains. Validate with X-ray crystallography .
  • Pathway Analysis : Use tools like STRING or KEGG to map this compound’s targets onto signaling networks. Overlay transcriptomic/proteomic data to identify downstream effects .
  • Comparative Studies : Benchmark this compound against canonical inhibitors (e.g., staurosporine) in functional assays to contextualize its selectivity and potency .

Methodological Best Practices

  • Data Integrity : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data storage. Use electronic lab notebooks (ELNs) with version control .
  • Ethical Compliance : Obtain institutional review board (IRB) or IACUC approval for in vivo studies. Report adverse events transparently in publications .
  • Reproducibility : Publish full experimental protocols in supplementary materials, including raw data and code for statistical analyses .

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